

3-Chlorotetrahydrofuran reactivity and chemical stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chlorotetrahydrofuran

Cat. No.: B094208

[Get Quote](#)

An In-depth Technical Guide to the Reactivity and Chemical Stability of **3-Chlorotetrahydrofuran**

Introduction

3-Chlorotetrahydrofuran (3-Cl-THF) is a substituted cyclic ether that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a five-membered tetrahydrofuran ring with a chlorine atom at the C3 position, imparts a distinct profile of reactivity and stability.^{[1][2][3][4]} The presence of the electron-withdrawing chlorine atom influences the properties of the ether ring, while the chlorine itself acts as a leaving group, making 3-Cl-THF a valuable building block for introducing the tetrahydrofuran moiety into more complex molecules.

This guide provides an in-depth analysis of the chemical behavior of **3-Chlorotetrahydrofuran**, tailored for researchers, scientists, and professionals in drug development. Understanding its reactivity and stability is paramount for its effective use in the synthesis of novel chemical entities, including pharmaceutically active compounds. The tetrahydrofuran scaffold is a common feature in numerous FDA-approved drugs, highlighting the importance of functionalized precursors like 3-Cl-THF in medicinal chemistry.^[5]

Core Chemical Properties and Synthesis

3-Chlorotetrahydrofuran is a colorless liquid with the molecular formula C₄H₇ClO and a molecular weight of 106.55 g/mol. ^{[1][2][3][4]} Its physical properties are summarized in the

table below.

Property	Value	Source
Molecular Formula	C ₄ H ₇ ClO	[1] [3]
Molecular Weight	106.551 g/mol	[1] [3]
IUPAC Name	3-chlorooxolane	[2]
Boiling Point	370.58 K (97.43 °C)	[6]
CAS Number	19311-38-7	[2]

A notable synthesis route involves the treatment of 3,4-dichlorobutan-1-ol with a base, which itself is derived from the chlorination of 3-buten-1-ol.[\[7\]](#) This process highlights a practical pathway from simple precursors to the target molecule. Another efficient method is the 5-endo chlorocycloetherification of homoallylic alcohols using agents like sulfonyl chloride.[\[8\]](#)

Part 1: Chemical Reactivity Profile

The reactivity of 3-Cl-THF is dominated by the chemistry of the carbon-chlorine bond and the inherent properties of the ether ring. The primary reaction pathways include nucleophilic substitution, elimination, and, under certain conditions, ring-opening.

Nucleophilic Substitution Reactions

The chlorine atom at the C3 position is a competent leaving group, making 3-Cl-THF susceptible to nucleophilic substitution. This reaction is a cornerstone of its utility, allowing for the introduction of a wide array of functional groups. The reaction can proceed via either an S_n2 or S_n1 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Mechanism & Causality:

- S_n2 Pathway: Favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry. The choice of a polar aprotic solvent (e.g., DMSO, DMF) is critical as it solvates the counter-ion of the nucleophile but not the nucleophile itself, thereby enhancing its reactivity.

- S_N1 Pathway: This pathway is less common for secondary halides unless stabilized, but can be promoted by polar protic solvents (e.g., water, ethanol) and weaker nucleophiles. The rate-determining step is the formation of a secondary carbocation intermediate, which is then attacked by the nucleophile. The stereochemical outcome is typically a racemic or near-racemic mixture.

A key application of this reactivity is the reaction with cyanide nucleophiles to form 3-cyanotetrahydrofuran, an intermediate for synthesizing compounds like 3-aminomethyl tetrahydrofuran.^[9] The diastereoselectivity of these substitution reactions can be highly dependent on the nucleophile's reactivity; as nucleophilicity increases, diastereoselectivity may decrease due to reaction rates approaching the diffusion limit.^[10]

Caption: Generalized S_N2 reaction pathway for **3-Chlorotetrahydrofuran**.

Elimination Reactions (Dehydrohalogenation)

In the presence of a strong, sterically hindered base, 3-Cl-THF can undergo elimination to form dihydrofuran isomers.^[11] This reaction, known as dehydrohalogenation, competes with nucleophilic substitution.

Mechanism & Regioselectivity (Zaitsev's Rule): The E2 mechanism is the most probable pathway, involving a single concerted step where the base abstracts a proton from a carbon adjacent (beta) to the carbon bearing the chlorine, simultaneously with the departure of the chloride ion.^{[12][13][14]}

- Choice of Base: The use of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) is crucial to favor elimination over substitution. The bulkiness of the base hinders its ability to act as a nucleophile at the carbon center but allows it to abstract a proton effectively.
- Zaitsev's Rule: When multiple beta-hydrogens are available, Zaitsev's rule predicts that the more substituted (and thus more stable) alkene will be the major product.^[14] In the case of 3-Cl-THF, elimination can lead to 2,3-dihydrofuran or 2,5-dihydrofuran.

[Click to download full resolution via product page](#)

Caption: Concerted E2 elimination mechanism for **3-Chlorotetrahydrofuran**.

Ring-Opening Reactions

While the tetrahydrofuran ring is generally stable, it can be opened under specific conditions, typically involving strong Lewis acids or certain frustrated Lewis pairs (FLPs).^{[15][16][17]} The reaction involves coordination of the Lewis acid to the ether oxygen, which activates the ring towards nucleophilic attack, leading to cleavage of a C-O bond.^{[18][19]} While studies often focus on unsubstituted THF, the principles apply to 3-Cl-THF, with the chloro-substituent potentially influencing the reaction rate through inductive effects.

Reactions with Organometallic Reagents

3-Chlorotetrahydrofuran's interaction with organometallic reagents like Grignard reagents (RMgX) is complex. While THF is a common solvent for Grignard reactions due to its ability to solvate the magnesium center, the C-Cl bond in 3-Cl-THF can react.^{[20][21]} The reaction is typically a nucleophilic substitution where the alkyl group from the Grignard reagent displaces the chloride. It is generally difficult to form a Grignard reagent from 3-Cl-THF itself due to potential side reactions.

Part 2: Chemical Stability and Handling

The stability of 3-Cl-THF is a critical consideration for its storage and use in experimental settings. Key factors influencing its stability include its propensity to form peroxides and its behavior under acidic or basic conditions.

Peroxide Formation

Like many ethers, 3-Cl-THF can form explosive peroxides upon exposure to air and light.[\[22\]](#) This is a significant safety hazard.

Mechanism & Prevention: The reaction proceeds via a free-radical mechanism at the alpha-carbon (adjacent to the ether oxygen). The presence of oxygen leads to the formation of hydroperoxides, which can polymerize and detonate upon heating or shock.

Self-Validating Storage Protocol:

- **Inert Atmosphere:** Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
- **Light Protection:** Use amber or opaque containers to protect from light, which can initiate the radical process.
- **Date & Monitor:** Containers should be dated upon receipt and upon opening.[\[22\]](#) Test for the presence of peroxides periodically, especially before distillation or concentration, as this can concentrate the peroxides to dangerous levels.
- **Inhibitors:** While not always present, the addition of a radical inhibitor like BHT can slow peroxide formation.

Stability to pH

- **Acidic Conditions:** 3-Cl-THF is susceptible to degradation under strong acidic conditions, which can catalyze ring-opening reactions.
- **Basic Conditions:** In the presence of strong bases, the primary concern is the promotion of elimination reactions, as discussed previously, rather than degradation of the ring itself.[\[11\]](#)
- **Neutral Conditions:** Under neutral conditions, 3-Cl-THF is relatively stable, though slow hydrolysis to 3-hydroxytetrahydrofuran can occur in the presence of water.

Part 3: Experimental Protocols

Protocol 1: Nucleophilic Substitution - Synthesis of 3-(Azido)tetrahydrofuran

This protocol describes a representative S_N2 reaction. The azide functional group is a versatile handle for further transformations, such as click chemistry or reduction to an amine.

Materials:

- **3-Chlorotetrahydrofuran**
- Sodium azide (NaN_3)
- Dimethylformamide (DMF), anhydrous
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Drying tube ($CaCl_2$)
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube.
- Reagents: In the flask, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
- Addition: To the stirring solution, add **3-Chlorotetrahydrofuran** (1.0 equivalent) dropwise at room temperature.
- Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Workup: After completion, cool the mixture to room temperature. Pour the mixture into water and extract with diethyl ether (3x).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 3-(Azido)tetrahydrofuran.

- Validation: Confirm the structure and purity of the product using ^1H NMR, ^{13}C NMR, and FT-IR (looking for the characteristic azide stretch at $\sim 2100\text{ cm}^{-1}$).

Protocol 2: Safety - Peroxide Test

This protocol is essential before heating or distilling any stored quantity of 3-Cl-THF.

Materials:

- Sample of **3-Chlorotetrahydrofuran**
- Potassium iodide (KI) solution (10% aqueous) or commercial peroxide test strips
- Glacial acetic acid
- Small test tube

Procedure:

- Sample Prep: Add $\sim 1\text{ mL}$ of 3-Cl-THF to a test tube.
- Reagent Addition: Add 1 mL of glacial acetic acid and 1 mL of the 10% KI solution.
- Observation: Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
- Alternative: Alternatively, dip a commercial peroxide test strip into the 3-Cl-THF sample and compare the resulting color to the provided chart.
- Action: If peroxides are present at a significant level, the material must be treated to remove them before use, or disposed of according to institutional safety guidelines.

Caption: Mandatory safety workflow before using stored **3-Chlorotetrahydrofuran**.

Conclusion

3-Chlorotetrahydrofuran is a molecule of significant synthetic potential, primarily due to the reactivity of its C-Cl bond towards nucleophilic substitution and elimination. Its utility in building complex molecular architectures, particularly those relevant to drug discovery, is well-established.[23][24] However, its application demands a thorough understanding of the competing reaction pathways and strict adherence to safety protocols, especially concerning the formation of explosive peroxides. By carefully selecting reagents and conditions, chemists can harness the reactivity of 3-Cl-THF to achieve desired synthetic outcomes efficiently and safely.

References

- Title: Synthesis of tetrahydrofuran - US4261901A. Source: Google Patents.
- Title: Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects.
- Title: 3-Chloro-tetrahydrofuran. Source: NIST WebBook. URL:[Link]
- Title: Tetrahydrofuran synthesis. Source: Organic Chemistry Portal. URL:[Link]
- Title: Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - CN109851594B. Source: Google Patents.
- Title: 3-Chlorooxolane | C4H7ClO | CID 524394. Source: PubChem - NIH. URL:[Link]
- Title: 3-Chloro-tetrahydrofuran. Source: Cheméo. URL:[Link]
- Title: Grignard reaction with chlorosilanes in THF: a kinetic study. Source: PubMed. URL: [Link]
- Title: 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Source: Lumen Learning. URL:[Link]
- Title: Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. Source: Dalton Transactions. URL:[Link]
- Title: 3-Chloro-tetrahydrofuran. Source: NIST WebBook. URL:[Link]
- Title: Chapter 8: Elimination Reactions – Organic Chemistry I. Source: KPU Pressbooks. URL:[Link]
- Title: Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
- Title: Elimination Reactions of Alkyl Halides. Source: MSU chemistry. URL:[Link]
- Title: Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Source: PMC - NIH. URL:[Link]
- Title: 11.7: Elimination Reactions- Zaitsev's Rule. Source: Chemistry LibreTexts. URL:[Link]

- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Title: 3-Chloro-tetrahydrofuran. Source: NIST WebBook. URL:[Link]
- Title: Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Source: Dalton Transactions (RSC Publishing). URL:[Link]
- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Source: PubMed. URL:[Link]
- Title: Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
- Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Source: PubMed. URL:[Link]
- Title: Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Source: Semantic Scholar. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 2. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 4. 3-Chloro-tetrahydrofuran [webbook.nist.gov]
- 5. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemeo.com [chemeo.com]
- 7. US4261901A - Synthesis of tetrahydrofuran - Google Patents [patents.google.com]
- 8. Tetrahydrofuran synthesis [organic-chemistry.org]
- 9. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]

- 11. Chapter 8: Elimination Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 12. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. | Semantic Scholar [semanticscholar.org]
- 20. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. fishersci.com [fishersci.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Chlorotetrahydrofuran reactivity and chemical stability]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094208#3-chlorotetrahydrofuran-reactivity-and-chemical-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com